molecular formula C11H14O4 B13093461 (R)-3-(2-Methoxyphenoxy)butanoic acid

(R)-3-(2-Methoxyphenoxy)butanoic acid

Cat. No.: B13093461
M. Wt: 210.23 g/mol
InChI Key: ZQTCRWIQVNJWHF-MRVPVSSYSA-N
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Description

®-3-(2-Methoxyphenoxy)butanoic acid is an organic compound with a unique structure that includes a methoxyphenyl group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Methoxyphenoxy)butanoic acid typically involves the reaction of 2-methoxyphenol with butanoic acid derivatives under specific conditions. One common method involves the esterification of 2-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of ®-3-(2-Methoxyphenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-(2-Methoxyphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(2-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can participate in various binding interactions, while the butanoic acid chain can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(2-Methoxyphenoxy)butanoic acid is unique due to its specific combination of a methoxyphenyl group and a butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3R)-3-(2-methoxyphenoxy)butanoic acid

InChI

InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-6-4-3-5-9(10)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

ZQTCRWIQVNJWHF-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC=CC=C1OC

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC=C1OC

Origin of Product

United States

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